N-(2-chlorophenyl)-N'-methylthiourea

Description

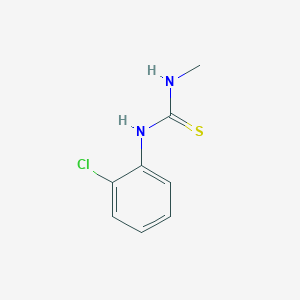

N-(2-Chlorophenyl)-N'-methylthiourea is a thiourea derivative characterized by a 2-chlorophenyl group attached to one nitrogen atom and a methyl group to the other. Thioureas are sulfur-containing compounds with the general structure R¹R²N–C(S)–NR³R⁴, where substituents influence their chemical and physical properties.

Properties

IUPAC Name |

1-(2-chlorophenyl)-3-methylthiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2S/c1-10-8(12)11-7-5-3-2-4-6(7)9/h2-5H,1H3,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HABDCZIEPQRQMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=S)NC1=CC=CC=C1Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10953098 | |

| Record name | N-(2-Chlorophenyl)-N'-methylcarbamimidothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10953098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30954-73-5 | |

| Record name | Thiourea, N-(2-chlorophenyl)-N'-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030954735 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Chlorophenyl)-N'-methylcarbamimidothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10953098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorophenyl)-N’-methylthiourea typically involves the reaction of 2-chloroaniline with methyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization.

Industrial Production Methods: Industrial production of N-(2-chlorophenyl)-N’-methylthiourea follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-(2-chlorophenyl)-N’-methylthiourea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: The chlorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Amine derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-(2-chlorophenyl)-N’-methylthiourea has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis for the preparation of other thiourea derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of pesticides and herbicides due to its biological activity.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-N’-methylthiourea involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This interaction disrupts the normal function of the enzymes, leading to the desired biological effect. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Properties of Thiourea Derivatives

*Calculated based on molecular formula C₈H₉ClN₂S.

Key Observations:

- Substituent Position: The 2-chlorophenyl group in the target compound introduces ortho-substitution effects, which can sterically hinder rotation and enhance resonance effects compared to meta-substituted analogs like N-(3-chlorophenyl)thiourea .

- In contrast, fluorine in N-(5-Fluoro-2-methylphenyl)thiourea exerts stronger electron withdrawal, likely reducing electron density at the thiourea core .

- Heteroaromatic vs. Aromatic Groups: N-(2-Pyridyl)-N'-methylthiourea exhibits pyridyl coordination sites, enabling metal complexation, a feature absent in purely phenyl-substituted thioureas .

Crystallographic and Conformational Comparisons

Table 2: Crystallographic Data for Selected Thioureas

*From , included for side-chain substitution context.

Key Observations:

- Side-Chain Effects: In N-(2-chlorophenyl) amides, alkyl substituents reduce ³⁵Cl NQR frequencies compared to aryl groups, suggesting that the methyl group in the target compound may similarly influence electronic environments .

- The 2-chlorophenyl group in the target compound may impose similar steric constraints .

Biological Activity

N-(2-chlorophenyl)-N'-methylthiourea is a thiourea derivative that has garnered attention due to its diverse biological activities. This article provides an overview of its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound possesses the following structural characteristics:

- Molecular Formula : C9H10ClN2S

- Molecular Weight : Approximately 202.7 g/mol

- Functional Group : Thiourea, characterized by a sulfur atom double-bonded to a carbon atom and single-bonded to an amine group.

1. Anticancer Activity

Research indicates that thiourea derivatives, including this compound, exhibit significant anticancer properties. Studies have shown that these compounds can target various cancer cell lines, inhibiting their proliferation through several mechanisms:

- Mechanism of Action : Thiourea derivatives may influence cellular pathways involved in apoptosis and cell cycle regulation. For instance, they can induce cell cycle arrest in the S/G2 phase and promote apoptosis in cancer cells.

- Case Study Findings : In vitro studies have reported IC50 values ranging from 3 to 20 µM for various thiourea derivatives against cancer cell lines such as MCF-7 (breast cancer) and A-549 (lung cancer) .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | 10 | MCF-7 |

| N-(4-chlorophenyl)-N'-methylthiourea | 8 | A-549 |

| N,N-Dimethylthiourea | 15 | HCT116 |

2. Antimicrobial Activity

This compound has also demonstrated antimicrobial properties against various pathogens:

- Antibacterial Effects : The compound exhibits activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes. The minimum inhibitory concentration (MIC) has been reported to be around 16 µM in certain strains .

- Antifungal Activity : In studies assessing antifungal efficacy, thiourea derivatives showed promising results against Candida albicans, with effective concentrations noted at approximately 20 µM.

3. Antituberculosis Activity

Recent investigations have indicated that thiourea derivatives could serve as potential antituberculosis agents. The compound's structure allows it to inhibit the growth of Mycobacterium tuberculosis, with effective concentrations observed in vitro .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Thioureas can inhibit key enzymes involved in cellular metabolism and proliferation.

- Induction of Apoptosis : Through the activation of intrinsic apoptotic pathways, these compounds can lead to programmed cell death in malignant cells.

- Cell Cycle Arrest : The ability to halt the cell cycle at critical checkpoints contributes to their anticancer efficacy.

Research Findings Summary

A comprehensive review of the literature highlights the following key findings regarding this compound:

- Efficacy Against Cancer : Exhibits significant antiproliferative effects across multiple cancer cell lines.

- Broad-Spectrum Antimicrobial Activity : Effective against both bacterial and fungal pathogens.

- Potential for Further Development : Promising results warrant further exploration into its therapeutic applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(2-chlorophenyl)-N'-methylthiourea, and how can purity be optimized?

- Methodology : Multi-step organic synthesis is typically employed. Start with the reaction of 2-chloroaniline with methyl isothiocyanate under controlled conditions (e.g., anhydrous solvent, nitrogen atmosphere). Purification via recrystallization using ethanol or acetonitrile enhances purity (>95%). Monitor reaction progress with TLC (silica gel, hexane/ethyl acetate 3:1) and confirm structure via H NMR (aromatic protons at δ 7.2–7.5 ppm, thiourea NH at δ 9.8–10.2 ppm) .

Q. How can crystallographic data for this compound be obtained and refined?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is ideal. Use SHELX programs (SHELXD for structure solution, SHELXL for refinement). Key parameters: space group determination, hydrogen bonding analysis (e.g., N–H⋯S interactions), and thermal displacement parameters. Validate refinement with R-factor (<5%) and goodness-of-fit (GOF ≈1.0). WinGX or OLEX2 suites aid in visualization .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- IR : Confirm thiourea C=S stretch (~1250–1300 cm) and N–H stretches (~3200–3300 cm).

- NMR : C NMR detects thiocarbonyl carbon at δ ~175–180 ppm.

- Elemental Analysis : Ensure C, H, N, S percentages align with theoretical values (e.g., C: ~48%, N: ~14%) .

Advanced Research Questions

Q. How do structural modifications (e.g., chloro vs. methoxy substituents) alter the biological activity of arylthioureas?

- Methodology : Compare IC values in enzyme inhibition assays (e.g., tyrosine kinase or proteasome inhibition). Chloro groups enhance lipophilicity (logP ↑) and receptor binding via halogen bonding, while methoxy groups may reduce toxicity but decrease metabolic stability. Use molecular docking (AutoDock Vina) to map interactions with target proteins .

Q. What crystallographic challenges arise when analyzing this compound, and how are they resolved?

- Challenges : Disorder in the chlorophenyl ring or thiourea moiety; twinning due to flexible substituents.

- Solutions : Collect high-resolution data (<1.0 Å) at low temperature (100 K). Apply TWINLAW in SHELXL for twinned data refinement. Use SQUEEZE (PLATON) to model solvent-accessible voids .

Q. How can contradictions in biological activity data between similar thiourea derivatives be reconciled?

- Methodology : Perform dose-response assays across multiple cell lines (e.g., MCF-7, HeLa) to assess specificity. Validate mechanisms via siRNA knockdown of suspected targets (e.g., apoptosis regulators). Cross-reference with crystallographic data to identify steric/electronic influences on activity .

Q. What are the implications of copper(I) coordination with this compound in catalytic or medicinal applications?

- Methodology : Synthesize Cu(I) complexes (1:1 or 1:2 stoichiometry) and characterize via UV-Vis (MLCT bands ~400–500 nm) and cyclic voltammetry. Test redox activity in ROS generation assays. SC-XRD reveals binding modes (e.g., κ-S or κ-N,S) impacting stability and bioactivity .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.